molecular formula C13H18O4 B1609156 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid CAS No. 879053-56-2

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid

Cat. No. B1609156
M. Wt: 238.28 g/mol
InChI Key: MXEQIRCHABLPOO-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid (EMPHBA) is a natural, non-steroidal compound found in the leaves of several plant species. It has been studied extensively for its potential applications in the pharmaceutical, agricultural, and food industries. In

Scientific Research Applications

Bioactive Phenyl Ether Derivatives : Research on phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, has shown the potential of these compounds for strong antioxidant activities. For instance, a study revealed that certain phenyl ether derivatives displayed significant antioxidant activity, comparable to that of ascorbic acid, indicating their potential use in therapeutic applications and the development of antioxidant agents (Lan-lan Xu et al., 2017).

Tetrazole-containing Derivatives : The modification of amino and carboxy terminal groups in certain acids for the preparation of tetrazole-containing derivatives highlights the chemical versatility and potential pharmaceutical applications of these compounds. Such derivatives have been synthesized with yields indicating the efficiency of these processes and their potential in drug design and development (S. Putis et al., 2008).

Direct Asymmetric Hydrogenation : The direct asymmetric hydrogenation of oxo-arylbutenoic acids to hydroxy-arylbutanoic acids demonstrates the importance of such chemical reactions in producing enantiomerically enriched compounds, which are valuable in the synthesis of pharmaceuticals, such as ACE inhibitors (Lvfeng Zhu et al., 2010).

Biocatalytic Deracemisation : Utilizing biocatalysis for the deracemisation of α-hydroxy esters to produce enantiomerically pure compounds underscores the application of biotechnological methods in the efficient and environmentally friendly synthesis of chiral molecules, which are crucial in the pharmaceutical industry (A. Chadha et al., 2002).

Phenolic Derivatives from Aster Indicus : The isolation and structural elucidation of phenolic derivatives from plant sources like Aster indicus open avenues for the discovery of new natural products with potential biological activities, contributing to the development of new drugs and therapeutic agents (Chwan-Fwu Lin et al., 2007).

properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEQIRCHABLPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424538
Record name 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid

CAS RN

879053-56-2
Record name 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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